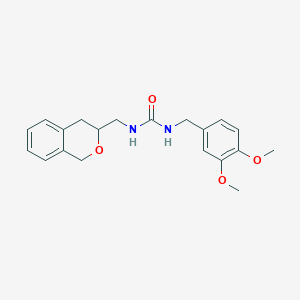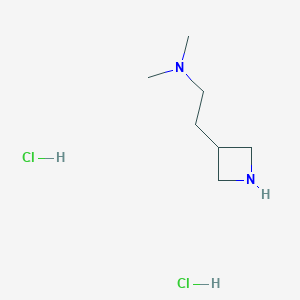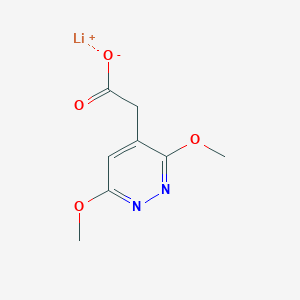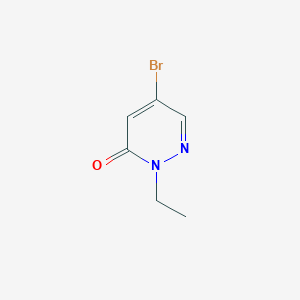![molecular formula C15H14ClNO3S B2996683 2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide CAS No. 344265-13-0](/img/structure/B2996683.png)
2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C15H14ClNO3S . It is a product offered by some chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound likely involves a sulfoxide group (a sulfur atom double-bonded to an oxygen atom) attached to a 3-chlorophenyl group and an acetamide group attached to a 4-methoxyphenyl group .Physical And Chemical Properties Analysis
Specific physical and chemical properties of this compound, such as melting point, boiling point, and density, were not found in the search results .Scientific Research Applications
Comparison with Modafinil and Adrafinil
Inventors claim that CRL-40,940 is more effective than modafinil and adrafinil (commonly used nootropics) while causing fewer side effects. Clinical trials have been underway since 2015 to validate these claims .
Chemical Synthesis and Applications
Researchers have developed efficient synthetic methods for sulfinamides, including CRL-40,940. These compounds find applications in both organic synthesis and pharmaceuticals .
Substituent Effects
Studies have explored the impact of different substituents on the solvolysis of related compounds. For instance, the 3,5-dichlorophenyl-fixed substrates exhibit interesting linear correlations, providing insights into structure-activity relationships .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide, also known as CRL-40,940 or flmodafinil, is the dopamine transporter .
Mode of Action
Flmodafinil interacts with the dopamine transporter, inhibiting the reuptake of dopamine. This results in an increased concentration of dopamine in the synaptic cleft, which leads to prolonged dopaminergic signaling . The increased dopamine signaling is associated with enhanced alertness, wakefulness, and cognitive function .
Biochemical Pathways
It is known that the compound affects the dopaminergic pathway by inhibiting the reuptake of dopamine . This leads to increased dopamine signaling, which can have downstream effects on various cognitive processes, including attention, learning, and memory .
Pharmacokinetics
It is known that the compound is more effective than modafinil and adrafinil, suggesting that it may have superior bioavailability
Result of Action
The increased dopamine signaling resulting from the action of flmodafinil can lead to enhanced alertness, wakefulness, and cognitive function . This makes the compound potentially useful for treating conditions such as narcolepsy and attention deficit hyperactivity disorder (ADHD) .
properties
IUPAC Name |
2-(3-chlorophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-20-13-7-5-12(6-8-13)17-15(18)10-21(19)14-4-2-3-11(16)9-14/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRORSVRKDPWNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID50085787 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2996600.png)


![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2996607.png)
![6-Cyclopentyl-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996608.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2996610.png)


![[4-[(4-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2996614.png)

![3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride](/img/structure/B2996616.png)


